4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-

Overview

Description

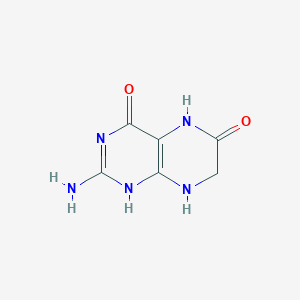

“4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-” is a chemical compound with the molecular formula C6H7N5O2 . It is also known by other names such as 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione .

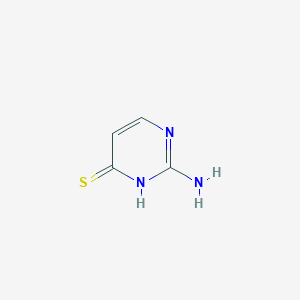

Molecular Structure Analysis

The molecular structure of “4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-” contains a total of 21 bonds, including 14 non-H bonds, 4 multiple bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic), and 2 secondary amines (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of “4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-” is 181.15 g/mol . It has a computed hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The exact mass is 181.05997448 g/mol . The topological polar surface area is 109 Ų .Scientific Research Applications

Biochemical Research

2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione is utilized in biochemical research due to its role as a pteridine derivative. Pteridines participate in various biochemical processes, including the synthesis of folic acid and biopterin. Researchers use this compound to study enzyme mechanisms and metabolic pathways related to these essential cofactors .

Pharmacological Agent

This compound has potential pharmacological applications due to its structural similarity to naturally occurring pterins, which are involved in cellular signaling pathways. It could serve as a lead compound for the development of drugs targeting diseases related to pterin metabolism .

Diagnostic Marker

In medical diagnostics, 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione can be used as a biomarker in urine samples to monitor disorders associated with abnormal pteridine levels, such as certain types of cancer or metabolic diseases .

Therapeutic Research

The compound’s derivatives have been studied for their therapeutic effects, such as in the survival of x-irradiated mice. This research could lead to the development of new radioprotective agents or treatments for radiation-induced damage .

Enzyme Cofactor Studies

As a synthetic analog of natural pterins, this compound is used to study the role of pterins as cofactors for enzymes like nitric oxide synthetase and hydroxylases involved in amino acid metabolism .

Antioxidant Properties

The antioxidant properties of pteridine derivatives make them candidates for research into oxidative stress-related conditions. Scientists are exploring the potential of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione to mitigate oxidative damage in biological systems .

Neurochemical Research

In neurochemistry, the compound is of interest for its potential influence on neurotransmitter synthesis, as pterins are involved in the production of serotonin and dopamine. This research could have implications for treating neurological disorders .

Machine Learning Model Development

The chemical structure and properties of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione can be used to build, train, and validate predictive machine-learning models in drug discovery and development processes .

Mechanism of Action

Target of Action

The primary target of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound has been shown to inhibit tyrosinase activity .

Mode of Action

2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione interacts with tyrosinase and inhibits its activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .

Biochemical Pathways

The inhibition of tyrosinase by 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications for conditions such as hyperpigmentation .

Pharmacokinetics

The compound has been found in urine samples , suggesting that it is excreted through the kidneys.

Result of Action

The inhibition of tyrosinase by 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione can lead to a decrease in melanin production . This can result in changes in skin pigmentation, potentially lightening the skin. Additionally, the compound’s reaction products can cause hyperphenylalaninemia .

Action Environment

Environmental factors such as light and pH can influence the action of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione . For instance, the compound reacts with light at neutral pH

properties

IUPAC Name |

2-amino-3,5,7,8-tetrahydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRDKNBQJOODBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150284 | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

CAS RN |

1131-35-7 | |

| Record name | 7,8-Dihydroxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)